molecular formula C7H6ClKN2O B15179861 Potassium 5-chloro-2-methylphenyl-N-nitrosoamide CAS No. 85631-94-3

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide

Cat. No.: B15179861
CAS No.: 85631-94-3
M. Wt: 208.68 g/mol
InChI Key: SCWJLHKHZSNNAF-UHFFFAOYSA-M
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Description

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide ( 85631-94-3) is a specialized N-nitrosamide compound with the molecular formula C7H6ClKN2O and a molecular weight of 208.687 g/mol . This chemical belongs to the class of N-nitroso compounds, which are characterized by a nitroso (-NO) group attached to a nitrogen atom . N-Nitrosamides are a distinct category within this family, featuring both a nitroso group and an amide functional group in their structure . These compounds have gained considerable interest in synthetic organic chemistry due to their role as versatile intermediates for the construction of structurally significant molecules . Research applications include their use as precursors in organic transformations, such as the synthesis of esters and other functionalized compounds . It is crucial to note that N-nitroso compounds, including N-nitrosamides, are widely recognized to exhibit mutagenic and carcinogenic properties . They are considered potent mutagenic carcinogens and can promote the alkylation of cellular macromolecules, including DNA . Therefore, this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is not for human or veterinary use. Proper safety protocols must be followed in a controlled laboratory setting to minimize the risk of exposure.

Properties

CAS No.

85631-94-3

Molecular Formula

C7H6ClKN2O

Molecular Weight

208.68 g/mol

IUPAC Name

potassium;(5-chloro-2-methylphenyl)-nitrosoazanide

InChI

InChI=1S/C7H7ClN2O.K/c1-5-2-3-6(8)4-7(5)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1

InChI Key

SCWJLHKHZSNNAF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N-]N=O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions include maintaining a low temperature to control the formation of the nitroso group and ensure the stability of the compound .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment .

Chemical Reactions Analysis

Decomposition Pathways and Stability

N-nitroso compounds, including nitrosamides, undergo pH-dependent decomposition. Studies on analogous nitrosamines (e.g., NO-HCT) show rapid degradation at pH 6–8, producing formaldehyde, thiatriazine, and diazohydroxide intermediates . While specific data for potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is unavailable, similar compounds exhibit parallel/consecutive degradation mechanisms involving parallel and consecutive reactions. For instance, nitrosamines may decompose via:

  • Hydrolysis : Leading to formation of aldehydes (e.g., formaldehyde) and nitrogen oxides.

  • Photolysis : Breaking the N–N bond under UV irradiation, releasing nitric oxide and amine radicals .

Reaction Condition Key Products Mechanism
pH 6–8Formaldehyde, thiatriazineParallel/consecutive pathways
UV irradiationNitric oxide, amine radicalsPhotolytic cleavage

Reactivity and Reaction Mechanisms

The nitroso group (-N=O) is reactive and participates in various transformations:

  • Denitrosation : Reduction with metals (e.g., Fe) or catalysts (e.g., Pd/C) can remove the nitroso group, yielding aromatic amines . For example, Fe powder and NH₄Cl in ethanol aqueous solution at 100°C denitrosoate nitrosamides to produce anilines .

  • Cross-coupling : N-nitroso compounds act as directing groups in metal-catalyzed reactions (e.g., Rh-catalyzed C–H activation) .

  • Amidoxime formation : Under acidic conditions, nitrosamines may react with oxo acids to form amidoximes, though this is more common in simpler nitrosamines .

Biological Interactions and Toxicity

N-nitroso compounds, including nitrosamides, exhibit genotoxic and mutagenic properties due to their interaction with nucleophilic sites in proteins and DNA . Specific mechanisms include:

  • DNA alkylation : The nitroso group may form covalent bonds with DNA bases, leading to mutagenesis.

  • Catalase inhibition : Nitroso compounds can reversibly inhibit catalase via direct interaction with the enzyme’s active site, particularly in the presence of halides .

Compound Class Toxicity Profile Key Findings
N-nitrosaminesGenotoxic, mutagenicSalmonella typhimurium mutagenesis
NitrosamidesPotential DNA alkylating agentsMechanistic studies on analogous compounds

Scientific Research Applications

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide involves its interaction with molecular targets, primarily through the nitroso group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound belongs to the N-nitrosoamide class, sharing core features with other aromatic nitroso derivatives. Key comparisons include:

a) N-Nitroso-N-methylaniline (CAS 156-10-5)
  • Structure : A neutral nitroso compound with a methyl group directly attached to the nitrogen.
  • Properties: Soluble in organic solvents (e.g., methanol, chloroform) .
  • Applications: Used in carcinogenicity studies and as a precursor in organic synthesis. Unlike the potassium salt, it lacks water solubility, limiting its utility in aqueous systems .
b) N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6)
  • Structure: Features dimethylamino and nitroso groups on the aromatic ring.
  • Properties: Higher solubility in non-polar solvents compared to the potassium salt.
  • Applications : Employed in dye synthesis and polymer stabilization .
c) 4-Nitrosodiphenylamine
  • Structure : A diphenylamine derivative with a nitroso group.
  • Properties : Neutral and lipophilic, contrasting with the ionic nature of the potassium salt.
  • Applications : Acts as a stabilizer in rubber and polymer industries .

Physicochemical Properties and Reactivity

Compound Solubility Reactivity Notes Stability
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide Likely polar solvents (water, methanol) Enhanced electrophilicity due to Cl and nitroso groups May decompose under UV light or heat
N-Nitroso-N-methylaniline Organic solvents Prone to photodegradation; carcinogenic Stable in dark, inert conditions
N,N-Dimethyl-4-nitrosoaniline Organic solvents Participates in redox reactions Sensitive to oxidation

Commercial and Industrial Relevance

  • This compound: Limited commercial availability noted in the evidence. Its potassium ion may make it preferable for reactions requiring ionic intermediates.
  • N-Nitroso-N-methylaniline : Priced at ¥16,800.00/25g, indicating high cost due to specialized applications .
  • N,N-Dimethyl-4-nitrosoaniline : More affordable (¥9,600.00/500g), reflecting bulk use in industrial processes .

Biological Activity

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide is part of the N-nitroso compound family, which has garnered significant attention due to its biological activity, particularly its potential carcinogenic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Overview of N-Nitroso Compounds

N-nitroso compounds (NOCs), including nitrosamines and nitrosamides, are known for their carcinogenic potential. They are formed from the reaction of nitrites with secondary amines or amides and can be found in various environmental and dietary sources. The biological activity of these compounds is primarily linked to their ability to cause DNA damage through metabolic activation and subsequent formation of reactive intermediates.

The carcinogenicity of N-nitroso compounds, including this compound, is largely attributed to their genotoxic properties. The key steps in their mode of action include:

  • Metabolic Activation : NOCs undergo metabolic conversion primarily via cytochrome P450 enzymes, leading to the formation of highly reactive species that can interact with DNA.
  • DNA Interaction : These reactive species can form covalent bonds with DNA bases, resulting in mutagenic lesions that may lead to cancer if not repaired effectively.

Toxicological Profile

The toxicological effects of this compound have been studied in various animal models. Key findings include:

  • Carcinogenic Potential : Similar to other NOCs, this compound has shown significant carcinogenic activity in laboratory animals when administered at specific doses over prolonged periods. For instance, studies have indicated that low doses can induce tumors in multiple organs, including the liver and kidneys .
  • Dose-Response Relationship : The carcinogenic response is dose-dependent, with lower doses being effective in inducing tumors after chronic exposure .

Case Study 1: Carcinogenicity Assessment

A study involving the administration of this compound to rodents demonstrated a marked increase in tumor incidence compared to control groups. The tumors observed were primarily located in the liver and lungs, indicating organ specificity similar to other N-nitroso compounds .

Case Study 2: Metabolic Pathways

Research has shown that metabolic activation plays a crucial role in the biological activity of this compound. In vitro studies using liver microsomes revealed that this compound undergoes denitrosation, leading to the formation of reactive nitrogen species capable of damaging cellular macromolecules .

Comparative Analysis Table

Compound NameCarcinogenicityMain Target OrgansMetabolic Activation Pathway
This compoundYesLiver, LungsCytochrome P450 Enzymes
N-Nitrosodimethylamine (NDMA)YesLiverCytochrome P450 Enzymes
N-Nitrosodiethylamine (NDEA)YesLiver, KidneyCytochrome P450 Enzymes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Potassium 5-chloro-2-methylphenyl-N-nitrosoamide with high purity?

  • Methodological Answer : Nitrosoamide synthesis typically involves nitrosation of secondary amines using nitrous acid (HNO₂) under acidic conditions. For aryl-substituted nitrosoamides, the reaction must be conducted at 0–5°C to minimize decomposition . Purification via recrystallization in cold ethanol or acetonitrile is advised, with purity validated by HPLC (C18 column, UV detection at 254 nm). Potassium salt formation can be achieved by neutralization with KOH, followed by lyophilization to isolate the crystalline product .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Key metrics include R-factor (<5%) and residual electron density analysis .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–7.4 ppm), nitroso group (δ 155–160 ppm in ¹³C), and potassium coordination effects .
  • IR : Confirm N–N=O stretch (~1450–1500 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS (ESI+ mode) for nitrosoamine impurities (e.g., N-nitrosodi-n-propylamine, [M+H]⁺ = 131.1) . Store at 0–6°C in amber vials under argon to prevent photolytic and oxidative decomposition .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

  • Methodological Answer :

  • Twinning analysis : Use the ROTAX algorithm in WinGX to detect twinning ratios .
  • Disorder modeling : Refine split positions with SHELXL’s PART instruction, applying isotropic displacement parameters for minor components .
  • Validation : Check ADDSYM in PLATON to exclude overlooked symmetry .

Q. What advanced analytical strategies align with EMA guidelines for quantifying trace nitrosamine impurities in drug products containing this compound?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate nitrosamines from complex matrices .
  • Detection : LC-HRMS (Q-TOF) with a HILIC column and MRM transitions specific to N-nitroso fragments (e.g., m/z 74.024 for [CH₂N₂O]⁺) .
  • Validation : Follow ICH M10 guidelines for LOD (0.03 ppm) and LOQ (0.1 ppm) .

Q. How can computational methods predict degradation pathways and reactive intermediates of this nitrosoamide?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model homolytic cleavage of the N–NO bond (ΔG‡ ~25–30 kcal/mol) and identify radical intermediates .
  • Kinetic studies : Monitor Arrhenius parameters via UV-Vis spectroscopy in DMF at 40–80°C to validate computational predictions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic isotope effects : Synthesize deuterated analogs (e.g., CD₃-substituted aryl group) to study rate-limiting steps via GC-MS .
  • Hammett analysis : Correlate σ values of substituents (e.g., 5-Cl, 2-CH₃) with reaction rates in SNAr reactions using pseudo-first-order kinetics .

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